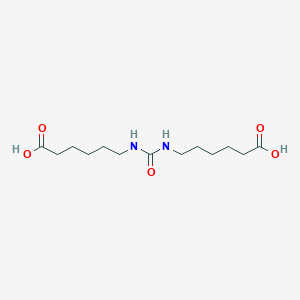![molecular formula C13H11NO2 B11967822 4-[(2-Hydroxybenzylidene)amino]phenol CAS No. 782-78-5](/img/structure/B11967822.png)
4-[(2-Hydroxybenzylidene)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Hydroxybenzylidene)amino]phenol is a Schiff base compound derived from the condensation of 2-aminophenol and salicylaldehyde. Schiff bases are known for their versatility and have been widely studied for their applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has shown potential in analytical chemistry and as a ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxybenzylidene)amino]phenol typically involves the condensation reaction between 2-aminophenol and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained by cooling the mixture and filtering the precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Hydroxybenzylidene)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2-Hydroxybenzylidene)amino]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of sensors and analytical tools for detecting metal ions.
Wirkmechanismus
The mechanism of action of 4-[(2-Hydroxybenzylidene)amino]phenol involves its ability to form complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its hydroxyl and imine groups. This interaction can lead to changes in the electronic properties of the metal ions, making them more detectable in analytical applications. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Hydroxybenzylidene)amino]phenol
- 4-Bromo-2-[(2-hydroxyphenyl)imino]methylphenol
- N-(Salicylidene)-2-hydroxyaniline
Uniqueness
4-[(2-Hydroxybenzylidene)amino]phenol is unique due to its specific structural features, such as the presence of both hydroxyl and imine groups, which allow it to form stable complexes with a variety of metal ions. This makes it particularly useful in analytical chemistry and sensor development. Its antioxidant and antimicrobial properties further distinguish it from similar compounds .
Eigenschaften
CAS-Nummer |
782-78-5 |
|---|---|
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-[(4-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H11NO2/c15-12-7-5-11(6-8-12)14-9-10-3-1-2-4-13(10)16/h1-9,15-16H |
InChI-Schlüssel |
POLJRSQMPKDDIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11967748.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11967749.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11967753.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11967766.png)


![(2E)-5-benzyl-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11967783.png)


![4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11967790.png)
![2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]-](/img/structure/B11967796.png)


